molecular formula C11H9ClN2OS B7723437 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide CAS No. 515142-45-7

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Cat. No.: B7723437
CAS No.: 515142-45-7
M. Wt: 252.72 g/mol
InChI Key: MQYJPACEBWKWEH-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with an amino group, a chlorophenyl group, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH₄) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly used.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-Amino-4-cyanothiophene derivatives
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives

Comparison: 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Biological Activity

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in oncology. This compound features a thiophene ring, which is known for its diverse pharmacological properties, and is substituted with an amino group, a 4-chlorophenyl group, and a carboxamide group. Its molecular formula is C11H9ClN2OS, with a molecular weight of approximately 252.72 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as a potential anti-cancer agent. It has been studied for its ability to inhibit vascular endothelial growth factor (VEGF) receptors, which play a critical role in angiogenesis—the formation of new blood vessels that support tumor growth and metastasis . The presence of both thiophene and chlorophenyl groups enhances its interaction with biological targets, suggesting potential therapeutic applications in oncology.

Anticancer Activity

A series of studies have explored the anticancer properties of this compound:

  • VEGF Inhibition : The compound has shown the ability to bind to VEGF receptors, which could inhibit angiogenesis and tumor progression. This mechanism is crucial for developing novel cancer therapies .
  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against HepG2 and MCF-7 cancer cell lines, showing promising results in reducing cell viability .

Case Study: HepG2 Cell Line

In a recent study, pretreatment of HepG2 cells with this compound sensitized the cells to sorafenib, a well-known anticancer drug. The combination treatment significantly decreased the IC50 value from 3.9 µM (sorafenib alone) to 0.5 µM when combined with the thiophene derivative .

TreatmentIC50 (µM)
Sorafenib Alone3.9
Sorafenib + 10 µM Compound1.2
Sorafenib + 25 µM Compound0.5

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies indicated that compounds similar to this derivative exhibited higher antibacterial activity against Gram-positive bacteria compared to Gram-negative strains .

Comparative Antibacterial Activity

The following table summarizes the antibacterial activity of related thiophene derivatives:

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound A86.9% inhibition40% inhibition
Compound B78.3% inhibitionNo significant activity

The biological activity of this compound can be attributed to its structural characteristics:

  • Electrophilic Nature : The presence of the electron-withdrawing chlorophenyl group enhances the electrophilicity of the thiophene ring, facilitating interactions with nucleophilic sites on target proteins.
  • Hydrogen Bonding : The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, increasing binding affinity and specificity towards targets such as enzymes and receptors involved in cancer progression .

Properties

IUPAC Name

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYJPACEBWKWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373351
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-05-0, 515142-45-7
Record name 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 515142-45-7
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